2-[1-(4-Iodophenyl)tetrazol-5-yl]sulfanylacetamide
Overview
Description
2-[1-(4-Iodophenyl)tetrazol-5-yl]sulfanylacetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, coordination chemistry, and materials science. The presence of the iodophenyl group and the tetrazole ring in this compound suggests potential utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Iodophenyl)tetrazol-5-yl]sulfanylacetamide typically involves the formation of the tetrazole ring followed by the introduction of the iodophenyl group. One common method for synthesizing tetrazoles is the multicomponent domino reaction using nickel (II) oxide nanoparticles as a catalyst. This method involves the Knoevenagel condensation/1,3-dipolar cycloaddition reaction of carbonyl compounds, malononitrile, and sodium azide . The reaction conditions are mild, and the catalyst can be recovered and reused.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as nickel (II) oxide nanoparticles can be advantageous due to their high surface area and catalytic activity. These catalysts can be easily recovered and reused, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Iodophenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Phenyl-substituted tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-Iodophenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of high-energy materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-[1-(4-Iodophenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to various enzymes and receptors. The iodophenyl group can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological target being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylacetamide
- 2-[1-(4-Bromophenyl)tetrazol-5-yl]sulfanylacetamide
- 2-[1-(4-Methylphenyl)tetrazol-5-yl]sulfanylacetamide
Uniqueness
2-[1-(4-Iodophenyl)tetrazol-5-yl]sulfanylacetamide is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Properties
IUPAC Name |
2-[1-(4-iodophenyl)tetrazol-5-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN5OS/c10-6-1-3-7(4-2-6)15-9(12-13-14-15)17-5-8(11)16/h1-4H,5H2,(H2,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAQUSHNXABKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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